1,4-Phenylenediacryloyl chloride
Overview
Description
1,4-Phenylenediacryloyl chloride is an organic compound with the molecular formula C12H8Cl2O2. It is a derivative of phenylenediacrylic acid and contains two acryloyl chloride groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
1,4-Phenylenediacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylenediacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C6H4(CH=CHCOOH)2+2SOCl2→C6H4(CH=CHCOCl)2+2SO2+2HCl
This reaction requires careful control of temperature and reaction time to ensure complete conversion of the acid to the corresponding acyl chloride .
Chemical Reactions Analysis
1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenylenediacrylic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Phenylenediacryloyl chloride is utilized in several scientific research applications:
Polymer Synthesis: It serves as a monomer for the synthesis of various polymers through polycondensation reactions.
Crosslinking Agent: It functions as a crosslinking agent for materials, enhancing their mechanical strength, chemical resistance, and thermal stability.
Surface Functionalization: The compound is used to functionalize surfaces and nanoparticles, modifying their properties for specific applications such as drug delivery, catalysis, and imaging.
Mechanism of Action
The mechanism of action of 1,4-Phenylenediacryloyl chloride involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive towards nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. This reactivity is due to the electron-withdrawing nature of the chloride groups, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,4-Phenylenediacryloyl chloride can be compared with other similar compounds such as:
1,4-Benzenediacrylic chloride: Similar in structure but may differ in reactivity and applications.
3,3′-Benzene-1,4-diylbisprop-2-enoyl chloride: Another related compound with similar functional groups but different spatial arrangement.
3- [4- (3-Chloro-3-oxoprop-1-EN-1-YL)phenyl]prop-2-enoyl chloride: A compound with similar reactivity but different substituents.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-KQQUZDAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-49-4 | |
Record name | 1,4-Phenylene diacryloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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